3-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Overview
Description
“3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17ClINO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” are not detailed in the retrieved sources.Scientific Research Applications
Heterocyclic Compound Synthesis
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride is a valuable building block in the synthesis of heterocyclic compounds. Its structure allows for selective reactions and high yields, making it a preferred choice for constructing complex molecular frameworks often found in pharmaceuticals and agrochemicals .
Pharmacological Research
This compound plays a significant role in pharmacological research due to its piperidine moiety, a common feature in many drugs. It’s used to study binding affinities and biological activities, contributing to the development of new medications with potential therapeutic applications .
Analytical Chemistry
In analytical chemistry, 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride can be used as a reference compound or a reagent in various chemical analyses. Its distinct iodine component makes it detectable through techniques like mass spectrometry, aiding in the identification and quantification of substances .
Biopharma Production
The compound’s structural properties are beneficial in biopharmaceutical manufacturing. It can be involved in the synthesis of active pharmaceutical ingredients (APIs) or serve as an intermediate in creating more complex molecules required for drug production .
Safety and Controlled Environment Applications
Due to its reactive nature, this compound is also studied for its safety profile in controlled environments. Research in this area ensures safe handling, storage, and disposal practices, which are crucial for laboratory and industrial settings .
Advanced Battery Science and Technology
In the field of battery science, 3-[(2-Iodophenoxy)methyl]piperidine hydrochloride may be explored for its electrochemical properties. Its inclusion in battery technology research could lead to advancements in energy storage solutions .
Safety And Hazards
The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for “3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” is not provided in the retrieved sources.
Future Directions
Piperidine and its derivatives are among the most common heterocyclic fragments present in FDA approved drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future direction for “3-[(2-Iodophenoxy)methyl]piperidine hydrochloride” and similar compounds likely involves further exploration of their synthesis and potential therapeutic applications.
properties
IUPAC Name |
3-[(2-iodophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO.ClH/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFHNKYHRNECNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Iodophenoxy)methyl]piperidine hydrochloride | |
CAS RN |
1219976-54-1 | |
Record name | Piperidine, 3-[(2-iodophenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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